molecular formula C12H15N3O2S B2974357 N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1428375-06-7

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2974357
CAS No.: 1428375-06-7
M. Wt: 265.33
InChI Key: RIXLLWVWFSKYQD-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is an organic compound known for its unique structure and potential applications in various scientific fields. The presence of a furan ring, a thiadiazole ring, and a carboxamide group make it an interesting subject of study for chemists and researchers in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process:

  • Preparation of the starting materials: : Furan, ethyl bromide, and 4-propyl-1,2,3-thiadiazole-5-carboxamide.

  • Formation of the intermediate: : This involves the reaction of furan with ethyl bromide under specific conditions to form 2-(furan-3-yl)ethyl bromide.

  • Coupling reaction: : The intermediate is then reacted with 4-propyl-1,2,3-thiadiazole-5-carboxamide in the presence of a suitable base and solvent to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors may also be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The furan ring can undergo oxidation, leading to the formation of corresponding furanones.

  • Reduction: : The carboxamide group can be reduced to form corresponding amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under specific conditions.

  • Substitution: : Common reagents include halogens or other nucleophiles under controlled conditions.

Major Products Formed

  • Oxidation: : Furanones or furan carboxylic acids.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Various substituted furans and thiadiazoles.

Scientific Research Applications

N-(2-(Furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways.

Comparison with Similar Compounds

When compared with similar compounds, N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural features:

  • 4-Propyl-1,2,3-thiadiazole-5-carboxamide: : Similar but lacks the furan ring, leading to different reactivity and applications.

  • 2-(Furan-3-yl)ethyl-4-propyl-1,2,3-thiadiazole: : A similar structure but without the carboxamide group, affecting its ability to form hydrogen bonds and its biological activity.

  • N-(2-(Furan-3-yl)ethyl)-thiadiazole: : Lacks the propyl group, which influences its solubility and interaction with molecular targets.

Conclusion

This compound is a versatile and significant compound in various fields of scientific research. Its unique structure, diverse chemical reactivity, and broad range of applications make it an interesting subject for further studies. Researchers continue to explore its potential, particularly in the realms of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLLWVWFSKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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